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Compound of Interest

Compound Name: GSK8062

Cat. No.: B1672400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GSK8062 is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a

nuclear hormone receptor that plays a critical role in the regulation of bile acid, lipid, and

glucose metabolism. As a key regulator of these metabolic pathways, FXR has emerged as a

promising therapeutic target for a variety of diseases, including non-alcoholic steatohepatitis

(NASH), primary biliary cholangitis (PBC), and other metabolic disorders. This technical guide

provides an in-depth overview of the patent and intellectual property landscape surrounding

GSK8062, including details on its composition of matter patent, its mechanism of action, and

key experimental data.

Patent Information
The primary intellectual property protecting GSK8062 is the patent application

WO2008157271, titled "FARNESOID X RECEPTOR AGONISTS". This patent, filed by

GlaxoSmithKline, discloses a series of isoxazole derivatives as potent FXR agonists.

Key Patent Details:
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Feature Information

Patent Number WO2008157271

Publication Date December 24, 2008

Applicant/Assignee GlaxoSmithKline LLC

Inventors Bass, Jonathan Y.; Caravella, Justin A.; et al.

Title FARNESOID X RECEPTOR AGONISTS

Core Claim

Composition of matter for a series of isoxazole

derivatives, including the compound identified

as GSK8062.

The patent claims cover the chemical structure of GSK8062, its pharmaceutically acceptable

salts, and its use in the treatment of FXR-mediated diseases. Specifically, GSK8062 is

identified within the examples of the patent as a potent FXR agonist.

Chemical Structure of GSK8062:

IUPAC Name: 6-(4-((3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-

isoxazolyl)methoxy)phenyl)-1-Naphthalenecarboxylic acid

CAS Number: 943549-47-1

Molecular Formula: C₃₀H₂₃Cl₂NO₄

Molecular Weight: 532.41 g/mol

Mechanism of Action and Signaling Pathway
GSK8062 exerts its therapeutic effects by binding to and activating the Farnesoid X Receptor.

FXR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X

Receptor (RXR). Upon activation by an agonist like GSK8062, this heterodimer translocates to

the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs)

in the promoter regions of target genes. This binding modulates the transcription of genes

involved in various metabolic processes.
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One of the primary functions of FXR activation is the regulation of bile acid homeostasis. FXR

activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits

the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid

synthesis. This creates a negative feedback loop to control bile acid levels.[1] Additionally, FXR

activation in the intestine stimulates the release of Fibroblast Growth Factor 19 (FGF19), which

also acts to suppress CYP7A1 expression in the liver.

The following diagram illustrates the core FXR signaling pathway:
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Figure 1: Simplified signaling pathway of GSK8062 via the Farnesoid X Receptor (FXR).

Experimental Data and Protocols
The primary source of publicly available experimental data for GSK8062 is the scientific

publication by Bass et al. in Bioorganic & Medicinal Chemistry Letters (2011). This paper

details the discovery and optimization of a series of conformationally constrained FXR agonists,

including GSK8062.

In Vitro FXR Agonist Activity
The potency of GSK8062 as an FXR agonist was determined using a cell-based reporter gene

assay.

Experimental Protocol: FXR Reporter Gene Assay
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Cell Line: HEK293 cells were transiently co-transfected with expression vectors for human

FXR and RXRα, along with a reporter plasmid containing multiple copies of an FXRE

upstream of a luciferase reporter gene.

Compound Treatment: Transfected cells were treated with varying concentrations of

GSK8062 or a reference agonist (e.g., GW4064).

Incubation: Cells were incubated for 24 hours to allow for receptor activation and reporter

gene expression.

Luciferase Assay: Luciferase activity was measured using a luminometer, and the results

were expressed as the fold activation over the vehicle control.

Data Analysis: The EC₅₀ value, representing the concentration of the compound that elicits

50% of the maximal response, was calculated from the dose-response curve.

Quantitative Data:

Compound FXR Agonist EC₅₀ (nM)

GSK8062 5

GW4064 (Reference) 30

Data extracted from Bass et al., Bioorg. Med. Chem. Lett. 2011.

The data clearly indicates that GSK8062 is a highly potent FXR agonist, with an EC₅₀ in the

low nanomolar range, making it significantly more potent than the reference compound

GW4064 in this assay.

Synthesis of GSK8062
The synthesis of GSK8062, as described in the supporting information of the Bass et al.

publication, involves a multi-step synthetic route. A generalized workflow for the synthesis is

presented below.
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Figure 2: Generalized synthetic workflow for GSK8062.

Detailed Experimental Protocol (Conceptual Outline):

The synthesis begins with the construction of the substituted isoxazole ring system from

commercially available starting materials. This is typically achieved through a condensation

reaction followed by cyclization. The resulting isoxazole intermediate is then alkylated with a

suitable brominated intermediate to introduce the ether linkage. A key step in the synthesis is a

Suzuki coupling reaction to connect the isoxazole-phenyl ether moiety with the naphthalene

carboxylic acid precursor. The final step involves the saponification of the ester to yield the

carboxylic acid of GSK8062. Each step requires specific reaction conditions, solvents, and

purification methods, which are detailed in the supplementary materials of the cited publication.

Conclusion
GSK8062 is a potent, non-steroidal FXR agonist with a well-defined intellectual property

position, primarily established by the patent application WO2008157271. Its mechanism of

action through the FXR signaling pathway has significant therapeutic potential for metabolic

diseases. The publicly available data demonstrates its high in vitro potency. This technical

guide provides a foundational understanding of the key intellectual property and scientific data

related to GSK8062 for professionals in the field of drug discovery and development. For

further detailed experimental procedures, it is recommended to consult the primary scientific

literature and the full patent documentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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